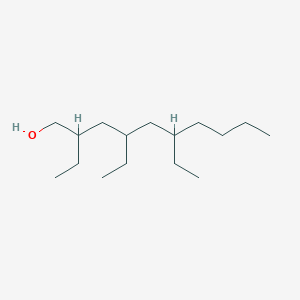
2,4,6-Triethyldecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with ethyl groups attached at the 2nd, 4th, and 6th positions, and a hydroxyl group (-OH) at the terminal carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triethyldecan-1-OL can be achieved through several methods. One common approach involves the alkylation of a decane derivative with ethyl groups at the specified positions, followed by the introduction of the hydroxyl group. This can be done using Grignard reagents or organolithium compounds in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Triethyldecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-Triethyldecan-1-one or 2,4,6-Triethyldecan-1-al.
Reduction: Formation of 2,4,6-Triethyldecane.
Substitution: Formation of 2,4,6-Triethyldecan-1-chloride or 2,4,6-Triethyldecan-1-amine.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethyldecan-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role as a bioactive compound.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4,6-Triethyldecan-1-OL depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethyl groups may affect the compound’s hydrophobicity and its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4,6-Triethylhexanol: A shorter carbon chain, resulting in different physical and chemical properties.
2,4,6-Triethylphenol: Contains an aromatic ring, leading to distinct reactivity and applications.
Uniqueness
2,4,6-Triethyldecan-1-OL is unique due to its specific arrangement of ethyl groups and the presence of a terminal hydroxyl group. This combination of features imparts distinct physical, chemical, and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90105-24-1 |
|---|---|
Molekularformel |
C16H34O |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
2,4,6-triethyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-5-9-10-14(6-2)11-15(7-3)12-16(8-4)13-17/h14-17H,5-13H2,1-4H3 |
InChI-Schlüssel |
RSXGLJYMKJAOMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC(CC)CC(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14381617.png)
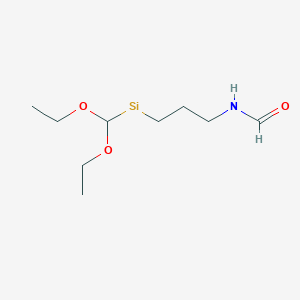
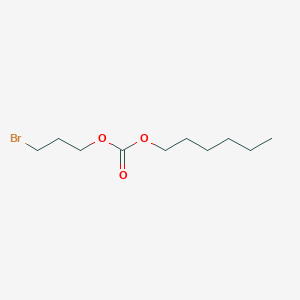
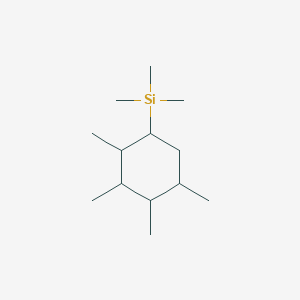

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

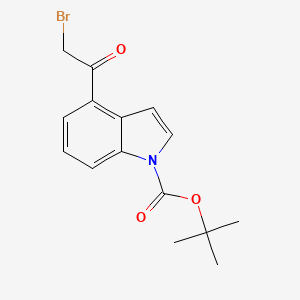
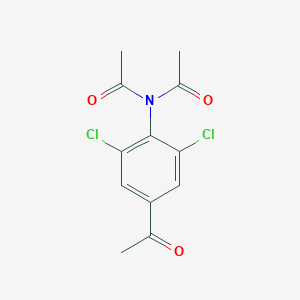
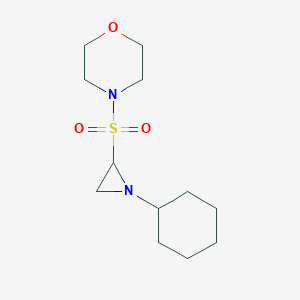
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)

